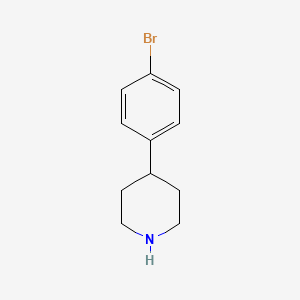

4-(4-Bromophenyl)piperidine

Description

The exact mass of the compound 4-(4-Bromophenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABWLFDCJKQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373748 | |

| Record name | 4-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80980-89-8 | |

| Record name | 4-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80980-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and reliable protocols for the synthesis of 4-(4-bromophenyl)piperidine, a key building block in the development of various pharmaceutical agents. The document details two distinct synthetic methodologies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Executive Summary

4-(4-Bromophenyl)piperidine is a valuable heterocyclic intermediate frequently utilized in medicinal chemistry. Its structure is a common scaffold in the design of compounds targeting the central nervous system, among other therapeutic areas. This guide presents two primary synthetic routes to this compound:

-

Method 1: Catalytic Hydrogenation of a Tetrahydropyridine Precursor. This is a high-yield, one-step reduction method.

-

Method 2: Grignard Reaction with a Piperidone Derivative followed by Reduction. This multi-step approach offers an alternative pathway to the target molecule.

Quantitative data for each method is summarized for comparative analysis. Detailed experimental procedures are provided to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the logical steps of each synthesis.

While 4-(4-bromophenyl)piperidine is a crucial synthetic intermediate, literature searches have not revealed its direct involvement in specific biological signaling pathways. Its utility lies in its incorporation into larger, pharmacologically active molecules.

Data Presentation

The following tables summarize the key quantitative data for the two described synthesis protocols.

Table 1: Summary of Synthesis Protocol 1 - Catalytic Hydrogenation

| Parameter | Value |

| Starting Material | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine |

| Key Reagents | Rh/C catalyst, H₂, Methanol, Triethylamine |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Pressure | 100 psi |

| Yield | 98%[1] |

| Purity | High (confirmed by NMR)[1] |

Table 2: Summary of Synthesis Protocol 2 - Grignard Reaction and Reduction

| Parameter | Step 1: Grignard Reaction & Deprotection | Step 2: Reduction of Tertiary Alcohol |

| Starting Materials | 1-Bromo-4-bromobenzene, Mg, N-Boc-4-piperidone | 4-(4-Bromophenyl)piperidin-4-ol |

| Key Reagents | Anhydrous THF, Iodine, HCl | To be determined based on specific reduction method |

| Reaction Time | Varies | Varies |

| Temperature | Varies | Varies |

| Yield | High (typical for Grignard reactions) | Varies |

| Purity | Intermediate purified by extraction/crystallization | Final product purified by chromatography |

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation[1]

This protocol details the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to the desired 4-(4-bromophenyl)piperidine.

Materials:

-

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)

-

Anhydrous Methanol (20 mL)

-

Triethylamine (2 mL)

-

Rhodium on Carbon (Rh/C) catalyst (0.060 g)

-

Hydrogen gas (H₂)

-

Celite™

Procedure:

-

In a suitable pressure vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

-

Carefully add the Rh/C catalyst (0.060 g) to the solution.

-

Seal the reaction vessel and place it in a hydrogen atmosphere at a pressure of 100 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion of the reaction, carefully vent the hydrogen atmosphere.

-

Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).

Characterization Data:

-

¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d).[1]

-

¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.[1]

-

ESI-MS: m/z 241 [M+H]⁺.[1]

Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine via Grignard Reaction and Reduction

This protocol is a multi-step synthesis involving the formation of a Grignard reagent, its addition to a protected piperidone, deprotection, and subsequent reduction of the resulting tertiary alcohol.

Part A: Synthesis of N-Boc-4-(4-bromophenyl)piperidin-4-ol

Materials:

-

1-Bromo-4-bromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Grignard Reagent Formation:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a flask containing magnesium turnings, add a crystal of iodine and a small amount of a solution of 1-bromo-4-bromobenzene in anhydrous THF.

-

Initiate the reaction (disappearance of iodine color, gentle reflux). Once initiated, add the remaining 1-bromo-4-bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with N-Boc-4-piperidone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)piperidin-4-ol.

-

Purify the crude product by flash chromatography or recrystallization.

-

Part B: Deprotection of N-Boc-4-(4-bromophenyl)piperidin-4-ol

Materials:

-

N-Boc-4-(4-bromophenyl)piperidin-4-ol

-

Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent)

-

Diethyl ether or other suitable solvent

Procedure:

-

Dissolve N-Boc-4-(4-bromophenyl)piperidin-4-ol in a suitable solvent.

-

Add an excess of hydrochloric acid solution.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The product, 4-(4-bromophenyl)piperidin-4-ol hydrochloride, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base.

Part C: Reduction of 4-(4-Bromophenyl)piperidin-4-ol

The reduction of the tertiary alcohol to the corresponding piperidine can be achieved through various methods, such as catalytic hydrogenation under forcing conditions or ionic hydrogenation. The choice of method will depend on the desired selectivity and available resources. A specific protocol for this step would need to be optimized.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)piperidine

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromophenyl)piperidine, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring substituted with a bromophenyl group.[1] Its chemical structure is foundational to its physical and chemical characteristics, which are critical for its application in medicinal chemistry and materials science.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-(4-Bromophenyl)piperidine.

| Property | Value | Source |

| Molecular Formula | C11H14BrN | [2][3] |

| Molecular Weight | 240.14 g/mol | [2][3] |

| Melting Point | 144-146 °C | [2][4][5][6] |

| Boiling Point (Predicted) | 307.6 ± 42.0 °C | [2][4][5][6] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2][4][5][6] |

| pKa (Predicted) | 10.14 ± 0.10 | [2][4][5][6] |

| Physical Form | Solid | [2][4][5] |

| Color | Pale yellow | [4][5][6] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2][4][5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.

Synthesis of 4-(4-Bromophenyl)piperidine

A common method for the synthesis of 4-(4-Bromophenyl)piperidine involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[3][4][5][6]

Materials:

Procedure:

-

Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in anhydrous methanol and triethylamine.[3][4]

-

Place the reaction mixture in a hydrogen atmosphere at 100 psi.[3][4][6]

-

Upon completion, filter the mixture through a Celite™ filter cake to remove the catalyst.[3][4]

-

Concentrate the filtrate to yield 4-(4-bromophenyl)piperidine as a white solid.[3][4]

-

The final product can be confirmed by ¹H NMR, ¹³C NMR, and ESI-MS.[3][4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of piperidine derivatives can be determined by potentiometric titration.[7][8][9]

Materials:

-

4-(4-Bromophenyl)piperidine sample

-

Potassium chloride (KCl) to maintain ionic strength[7]

-

Standard pH buffers (pH 2, 5, 7)[7]

-

Potentiometer

Procedure:

-

Calibrate the potentiometer using standard pH buffers.[7]

-

Prepare a sample solution of 4-(4-Bromophenyl)piperidine in deionized water with a maintained ionic strength (e.g., 0.01 M using KCl).[7][8][9]

-

Titrate the sample solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 ± 0.5°C).[7][8][9]

-

Add the NaOH solution in small aliquots, recording the pH after each addition while stirring continuously.[7]

-

Plot the pH-titration curve (pH vs. volume of NaOH added).

-

The pKa is determined at the pH corresponding to the half-neutralization point.[7][10]

Determination of logP by High-Performance Thin-Layer Chromatography (HPTLC)

The logarithm of the partition coefficient (logP), a measure of lipophilicity, can be determined using chromatographic methods like HPTLC.[11]

Materials:

-

4-(4-Bromophenyl)piperidine sample

-

Reference compounds with known logP values[11]

-

HPTLC plates (e.g., RP-18)

-

Mobile phase (e.g., acetonitrile/water mixture)[11]

-

Developing chamber

-

Densitometer

Procedure:

-

Apply spots of the sample solution and reference compound solutions onto the HPTLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots using a densitometer to determine the Rf values.

-

Calculate the Rm value from the Rf value using the formula: Rm = log((1/Rf) - 1).

-

Determine the Rm0 value by extrapolating the linear regression of Rm values versus the concentration of the organic solvent in the mobile phase.[11]

-

Create a calibration curve by plotting the Rm0 values of the reference compounds against their known logP values.[11]

-

Determine the logP of 4-(4-Bromophenyl)piperidine by interpolating its Rm0 value on the calibration curve.

Potential Biological Activity and Signaling

Piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological effects, often through interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors.[12][13] These receptors are frequently G-protein coupled receptors (GPCRs). While specific signaling pathways for 4-(4-Bromophenyl)piperidine are not extensively detailed in the provided search results, a generalized potential mechanism involves its action as a ligand at a GPCR, initiating an intracellular signaling cascade. Such interactions are crucial in the development of therapeutics for central nervous system disorders.[1][14][15]

References

- 1. ijnrd.org [ijnrd.org]

- 2. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 5. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [amp.chemicalbook.com]

- 6. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine (CAS: 80980-89-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)piperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the electronically versatile bromophenyl substituent, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of 4-(4-Bromophenyl)piperidine, with a particular focus on its role in the development of therapeutics targeting the central nervous system (CNS). The 4-arylpiperidine motif is a well-established pharmacophore found in numerous CNS-active drugs, and this compound represents a key intermediate for accessing novel chemical entities within this class.[1][2][3]

Chemical and Physical Properties

4-(4-Bromophenyl)piperidine is a solid at room temperature with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 80980-89-8 | [4] |

| Molecular Formula | C₁₁H₁₄BrN | |

| Molecular Weight | 240.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 144-146 °C | |

| Boiling Point (Predicted) | 307.6 ± 42.0 °C | |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.14 ± 0.10 |

Spectroscopic Data

The structural identity of 4-(4-Bromophenyl)piperidine can be confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, MeOD) | δ 7.31 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 3.06-3.09 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H) |

| ¹³C NMR (100 MHz, MeOD) | δ 145.3, 131.2, 128.5, 128.2, 126.4, 119.4, 45.6, 41.4, 32.7 |

| Mass Spectrometry (ESI-MS) | m/z 241 [M+H]⁺ |

Experimental Protocols

The synthesis of 4-(4-Bromophenyl)piperidine can be achieved through various synthetic routes. A common and efficient method involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Synthesis via Reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

This protocol details the catalytic hydrogenation of the tetrahydropyridine precursor to yield the desired piperidine derivative.

Materials:

-

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Anhydrous Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Rhodium on carbon (Rh/C) catalyst

-

Hydrogen gas (H₂)

-

Celite™

Procedure:

-

In a suitable reaction vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol.

-

Add triethylamine (approx. 2.2 eq) to the solution.

-

Carefully add the Rh/C catalyst (typically 5-10% w/w of the starting material) to the reaction mixture under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (typically to 100 psi).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-Bromophenyl)piperidine as a solid.

References

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (C₁₁H₁₄BrN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and analytical characterization of 4-Bromo-2,5-dimethoxyphenethylamine, a prominent isomer of the chemical formula C₁₁H₁₄BrN. This compound, commonly known as 2C-B, is a synthetic phenethylamine with significant psychoactive properties, making its accurate identification and quantification crucial in forensic, clinical, and research settings.[1][2] This document details its chemical properties, experimental protocols for its synthesis and analysis, and its metabolic fate.

Molecular Structure and Properties

4-Bromo-2,5-dimethoxyphenethylamine is a substituted phenethylamine featuring a bromine atom at the fourth position and two methoxy groups at the second and fifth positions of the phenyl ring.[1][2] This specific substitution pattern is responsible for its characteristic pharmacological activity.

Table 1: Quantitative Data for 4-Bromo-2,5-dimethoxyphenethylamine and its Hydrochloride Salt

| Property | Value (Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₁₀H₁₄BrNO₂ | C₁₀H₁₄BrNO₂HCl | [2] |

| Molecular Weight | 260.13 g/mol | 296.59 g/mol | [2][3] |

| Monoisotopic Mass | 259.02079 Da | 294.99747 Da | [3][4] |

| Melting Point | Not available | 237-239 °C | [2] |

| CAS Number | 66142-81-2 | 56281-37-9 | [2] |

Experimental Protocols

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine

A common synthetic route to 4-Bromo-2,5-dimethoxyphenethylamine starts from 2,5-dimethoxybenzaldehyde.[5][6][7] The following protocol is a summary of established methods.

Step 1: Synthesis of 2,5-dimethoxynitrostyrene

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in nitromethane.[5]

-

Reaction Conditions: Heat the mixture to reflux for approximately 45 minutes to 4 hours. The solution will typically change color to a deep red or black.[5][8]

-

Crystallization: Pour the hot reaction mixture into a cold solution of isopropyl alcohol (IPA) and water to precipitate the product.[5]

-

Isolation and Purification: Collect the orange crystals of 2,5-dimethoxynitrostyrene by vacuum filtration and wash with cold IPA to remove impurities.[5][8]

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

-

Reducing Agent: A common method for this reduction is using lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).[6][8] Alternatively, sodium borohydride in ethanol or catalytic transfer hydrogenation can be employed.[5]

-

Reaction: Add a solution of 2,5-dimethoxynitrostyrene in THF dropwise to a stirred suspension of LAH in THF. The reaction is exothermic and may require cooling.[8]

-

Work-up: After the reaction is complete, carefully quench the excess LAH with a sequence of water and sodium hydroxide solution to precipitate aluminum salts.[8]

-

Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., dichloromethane) to isolate the 2,5-dimethoxyphenethylamine (2C-H) freebase.[5]

Step 3: Bromination of 2,5-dimethoxyphenethylamine

-

Brominating Agent: Elemental bromine is added to a solution of the phenethylamine in acetic acid.[6] An alternative is the in-situ generation of bromine from potassium bromide and an oxidizing agent.[9]

-

Reaction: The bromination occurs at the para-position to the ethylamine group due to the directing effects of the methoxy groups.

-

Isolation: The product, 4-bromo-2,5-dimethoxyphenethylamine, can be precipitated and collected. It is often converted to its hydrochloride salt for better stability and handling by dissolving the freebase in a suitable solvent and bubbling with hydrogen chloride gas or adding hydrochloric acid.[7][9]

Caption: Synthetic pathway for 4-Bromo-2,5-dimethoxyphenethylamine.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of 4-Bromo-2,5-dimethoxyphenethylamine in various matrices, including seized materials and biological samples.[10]

-

Sample Preparation: For urine samples, a solid-phase extraction (SPE) is often employed, followed by derivatization (e.g., with N-methyl-bis-trifluoroacetamide, MBTFA) to improve chromatographic properties and mass spectral fragmentation.[10] For solid samples, dissolution in a suitable solvent like chloroform is typical.[11]

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions.[10] The mass spectrum of the trifluoroacetyl derivative of 2C-B shows characteristic fragment ions at m/z 242, 229, and 148.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of phenethylamines in biological fluids.[12][13][14]

-

Sample Preparation: A "dilute-and-shoot" approach can be used for urine samples, where the sample is simply diluted, filtered, and injected.[12][13] For more complex matrices like amniotic fluid, solid-phase extraction may be necessary.[14]

-

LC Conditions:

-

MS/MS Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 4-Bromo-2,5-dimethoxyphenethylamine.[15]

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterated water, D₂O) containing a reference standard like tetramethylsilane (TMS).[11][16]

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR Techniques: Techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the molecular structure.

Metabolism

The in-vivo metabolism of 4-Bromo-2,5-dimethoxyphenethylamine is complex and shows species-specific differences.[17][18] The primary metabolic pathways involve oxidative deamination, demethylation, and hydroxylation.[17][19]

-

Oxidative Deamination: The ethylamine side chain is oxidized by monoamine oxidase (MAO) to form an aldehyde intermediate, which is further oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[17][19] BDMPAA is a major metabolite found in human urine.[19]

-

Demethylation: The methoxy groups on the phenyl ring can be removed, leading to hydroxylated metabolites.[17]

-

Combined Pathways: A combination of these pathways can lead to a variety of metabolites, such as 4-bromo-2-hydroxy-5-methoxyphenylacetic acid.[19]

Caption: Primary metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine.

References

- 1. 4-Bromo-2,5-dimethoxyphenethylamine [webbook.nist.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride | C10H15BrClNO2 | CID 151318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2C-B synthesis without LAH [designer-drug.com]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. Successful 2C-B Syntheses [erowid.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. swgdrug.org [swgdrug.org]

- 12. fda.gov.tw [fda.gov.tw]

- 13. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and quantification of phenethylamines in sports dietary supplements by NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(4-Bromophenyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-(4-Bromophenyl)piperidine derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

The 4-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of a wide array of biologically active molecules. The presence of the piperidine ring, a common motif in many pharmaceuticals, combined with the 4-bromophenyl group, imparts unique physicochemical properties that have been exploited to develop compounds with analgesic, antiplatelet, anticonvulsant, antimicrobial, and antiproliferative activities. This technical guide provides a detailed overview of the current state of research on these derivatives, including quantitative biological data, experimental protocols, and insights into their mechanisms of action.

Analgesic and Antiplatelet Activity

Derivatives of the 4-(4-bromophenyl)piperidine core have shown significant promise as analgesic and antiplatelet agents. The analgesic effects are often attributed to their interaction with opioid receptors or the inhibition of prostaglandin synthesis.

Quantitative Data for Analgesic and Antiplatelet Activity

| Compound ID | N1-Substituent | Analgesic Effect (in vivo) | Antiplatelet Aggregation IC50 (mM) | Reference |

| PD1 | -H (4-(4'-bromophenyl)-4-piperidinol) | Highly Significant (p < 0.01) | - | [1] |

| PD3 | -CH2C(=O)C6H3-2,4-(NO2)2 | Most Active Analgesic | 80 | [1] |

| PD5 | -CH2C(=O)C6H3-2,4-(OCH3)2 | Highly Significant (p < 0.01) | 0.06 | [1] |

| PD4 | -CH2C(=O)C6H4-4-Cl | Significant | - | [1] |

| PD6 | -CH2C(=O)C6H4-4-Br | Significant | - | [1] |

| Aspirin | (Positive Control) | - | 0.150 | [1] |

Note: The analgesic effect was determined using an ex vivo model, and significance was determined relative to a control group.[1]

Experimental Protocols

Analgesic Activity (Tail Immersion Method)

This protocol is a common method for assessing centrally mediated analgesia.

-

Animal Model: Male or female mice (20-25 g) are used.

-

Procedure: a. The basal reaction time of each mouse to a thermal stimulus is recorded by immersing the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). b. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage. c. The test compound, a positive control (e.g., pethidine), or a vehicle is administered to the animals (e.g., intraperitoneally). d. The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).

-

Data Analysis: An increase in the reaction time compared to the basal time and the vehicle-treated group indicates an analgesic effect.

Antiplatelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet aggregation.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.

-

Procedure: a. PRP is placed in an aggregometer cuvette and stirred at 37 °C. b. A baseline is established, and then an aggregating agent (e.g., platelet-activating factor, arachidonic acid, or ADP) is added to induce aggregation. c. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time. d. To test the inhibitory effect of a compound, the PRP is pre-incubated with various concentrations of the test compound before the addition of the aggregating agent.

-

Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathway

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. Some piperidine derivatives are thought to act through a similar mechanism. The docking studies of compound PD3 suggest interaction with opioid receptors, indicating a potential alternative or additional mechanism for its analgesic properties.[1]

Prostaglandin synthesis inhibition pathway.

Antimicrobial Activity

Certain derivatives of 4-(4-bromophenyl)piperidine have been investigated for their potential as antimicrobial agents. The introduction of various substituents on the piperidine nitrogen can modulate the spectrum and potency of their antibacterial and antifungal activities.

Quantitative Data for Antimicrobial Activity

Antimicrobial screening of various piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The specific MIC values are highly dependent on the nature of the substituents on the piperidine ring and the specific microbial strain being tested.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

The In Vitro Mechanism of Action of 4-(4-Bromophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Bromophenyl)piperidine belongs to a class of compounds known for their interaction with various G-protein coupled receptors (GPCRs) and other CNS targets. The piperidine ring serves as a versatile scaffold, and substitutions at the 4-position, particularly with aromatic groups, can confer significant affinity and selectivity for specific receptors. The presence of a bromine atom on the phenyl ring introduces a halogen bond donor and alters the electronic properties of the molecule, which can influence its binding characteristics. Based on extensive research on related arylpiperidine derivatives, the primary pharmacological targets for 4-(4-bromophenyl)piperidine are hypothesized to be the sigma receptors.

Potential Molecular Targets and Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)piperidine in vitro is likely multifaceted, with the sigma-1 receptor being a principal target.

Sigma-1 Receptor (σ₁R)

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is not a canonical GPCR but rather a ligand-regulated molecular chaperone. Upon ligand binding, the sigma-1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various client proteins, including ion channels and kinases.

Signaling Pathways:

-

Calcium Signaling: The sigma-1 receptor is a potent modulator of intracellular calcium (Ca²⁺) signaling. It can interact with and regulate the activity of inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the endoplasmic reticulum, thereby controlling the release of calcium into the cytoplasm.

-

Nrf2 Pathway: Activation of the sigma-1 receptor has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated by sigma-1 receptor ligands, influencing cellular processes like proliferation, differentiation, and survival.

-

BDNF Signaling: Brain-derived neurotrophic factor (BDNF) signaling, crucial for neuronal survival and plasticity, can be potentiated by sigma-1 receptor activation.

Other Potential Targets

The arylpiperidine scaffold is known for its promiscuity. Therefore, 4-(4-bromophenyl)piperidine may also interact with:

-

Sigma-2 Receptor (σ₂R): Another subtype of sigma receptors, though less well characterized than σ₁R.

-

Dopamine D2 Receptor: Arylpiperidines are common motifs in dopamine receptor ligands.

-

Serotonin Receptors: Various serotonin receptor subtypes are potential targets.

-

Monoamine Transporters: Inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a possibility.

Quantitative Data for Structurally Related Compounds

As specific binding affinity and functional data for 4-(4-Bromophenyl)piperidine are not available, the following table summarizes data for structurally related 4-arylpiperidine derivatives to provide a contextual framework for its potential activity.

| Compound/Derivative | Target | Assay Type | Value (Ki/IC₅₀ in nM) | Reference |

| 1-Benzyl-4-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | Radioligand Binding (--INVALID-LINK--pentazocine) | Ki = 0.96 | [1] |

| 1-Benzyl-4-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | Radioligand Binding ([³H]DTG) | Ki = 91.8 | [1] |

| p-bromo-dl-threo-methylphenidate | Dopamine Transporter (DAT) | Radioligand Binding ([³H]WIN 35,428) | IC₅₀ = 20 | [2] |

| p-bromo-dl-threo-methylphenidate | Norepinephrine Transporter (NET) | Radioligand Binding ([³H]nisoxetine) | IC₅₀ = 31 | [2] |

| p-bromo-dl-threo-methylphenidate | Serotonin Transporter (SERT) | Radioligand Binding ([³H]paroxetine) | IC₅₀ > 1000 | [2] |

| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 Receptor | Radioligand Binding | Low Affinity | [3] |

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol determines the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.[4][5]

Materials:

-

Tissue Preparation: Guinea pig or rat liver membranes, known to have high densities of sigma-1 receptors.

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Test Compound: 4-(4-Bromophenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 0.4 mg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)

This assay measures the ability of a test compound to modulate the Gi/o-coupled signaling of the D2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

cAMP Stimulant: Forskolin, an adenylyl cyclase activator.

-

D2 Agonist (Control): Quinpirole or dopamine.

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Test Compound: 4-(4-Bromophenyl)piperidine.

Procedure:

-

Cell Culture: Culture the D2-expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. For agonist testing, add the test compound. For antagonist testing, add a fixed concentration of a D2 agonist along with the test compound.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Functional Assay for Sigma-1 Receptor (Calcium Flux)

This protocol assesses the functional activity of a sigma-1 receptor ligand by measuring changes in intracellular calcium concentration.[6][7]

Materials:

-

Cell Line: A cell line endogenously expressing the sigma-1 receptor (e.g., BV2 microglia) or a transfected cell line.

-

Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.

-

Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) used to deplete ER calcium stores.

-

EGTA: A calcium chelator used to remove extracellular calcium.

-

Instrumentation: A fluorescence plate reader or flow cytometer capable of measuring calcium flux.

Procedure:

-

Cell Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence before adding the test compound.

-

Compound Addition: Add varying concentrations of 4-(4-Bromophenyl)piperidine.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.

-

Controls: To determine the source of the calcium flux, pre-treat cells with thapsigargin to assess the contribution of ER stores, or with EGTA to assess the role of extracellular calcium influx.

-

Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.

Visualizations

Signaling Pathways

Caption: Sigma-1 Receptor Signaling Pathways.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: Dopamine D2 Functional Assay Workflow.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of 4-(4-bromophenyl)piperidine is currently limited, a strong inference can be made from the extensive literature on related 4-arylpiperidine derivatives. The primary target is likely the sigma-1 receptor, where it may act as a modulator of calcium signaling and other downstream pathways. Furthermore, potential off-target activities at sigma-2, dopamine, and serotonin receptors, as well as monoamine transporters, cannot be excluded and warrant investigation. The experimental protocols detailed herein provide a robust framework for the comprehensive in vitro characterization of this and similar compounds, which is essential for advancing our understanding of their therapeutic potential. Further research is required to definitively elucidate the binding affinities and functional activities of 4-(4-bromophenyl)piperidine at its putative molecular targets.

References

- 1. Node Attributes | Graphviz [graphviz.org]

- 2. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(4-Bromophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(4-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring attached to a bromophenyl group. Its structural features make it a versatile intermediate in the synthesis of various biologically active molecules. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This document serves as a centralized resource for this critical information.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 4-(4-Bromophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.31 | d | 2H | 8.0 | Ar-H |

| 7.13 | d | 2H | 8.0 | Ar-H |

| 3.09-3.06 | m | 2H | Piperidine-H (axial, C2/C6) | |

| 2.64-2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) | |

| 2.55-2.56 | m | 1H | Piperidine-H (C4) | |

| 1.61-1.70 | m | 2H | Piperidine-H (axial, C3/C5) | |

| 1.55-1.59 | m | 2H | Piperidine-H (equatorial, C3/C5) |

Solvent: MeOD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 4-(4-Bromophenyl)piperidine

| Chemical Shift (δ) ppm | Assignment |

| 145.3 | Ar-C (quaternary) |

| 131.2 | Ar-C |

| 128.5 | Ar-C |

| 128.2 | Ar-C |

| 119.4 | Ar-C (C-Br) |

| 45.6 | Piperidine-C (C2/C6) |

| 41.4 | Piperidine-C (C4) |

| 32.7 | Piperidine-C (C3/C5) |

Solvent: MeOD, Spectrometer Frequency: 100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of 4-(4-Bromophenyl)piperidine

| m/z | Ion |

| 241 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 4-(4-Bromophenyl)piperidine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-3500 | Medium | N-H Stretch (piperidine) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium-Strong | Aliphatic C-H Stretch (piperidine) |

| 1590-1600 | Medium | Aromatic C=C Stretch |

| 1450-1500 | Medium | Aromatic C=C Stretch |

| 1000-1100 | Strong | C-N Stretch |

| 800-840 | Strong | p-disubstituted benzene C-H bend |

| 500-600 | Medium-Strong | C-Br Stretch |

Experimental Protocols

The following sections describe the methodologies used to obtain the spectroscopic data presented above.

Synthesis of 4-(4-Bromophenyl)piperidine

The compound was synthesized from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. To a solution of the starting material (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) was added. The reaction mixture was stirred under a hydrogen atmosphere (100 psi) at room temperature for 24 hours. After the reaction, the mixture was filtered through Celite®, and the filtrate was concentrated to yield 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

Mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.[1]

FT-IR Spectroscopy (General Protocol)

For a solid sample like 4-(4-Bromophenyl)piperidine, the FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(4-Bromophenyl)piperidine.

References

The Arylpiperidine Core: A Journey from Serendipity to Rational Drug Design

An In-depth Technical Guide on the Discovery and History of Arylpiperidine Compounds for Researchers, Scientists, and Drug Development Professionals.

The arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents that modulate a range of physiological processes. From potent analgesics to antipsychotics and beyond, the journey of arylpiperidine compounds is a compelling narrative of scientific curiosity, serendipitous discovery, and the evolution of rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules, detailing their synthesis, pharmacological properties, and the key experimental methodologies that have defined their development.

The Dawn of a New Era: The Discovery of Pethidine

The story of arylpiperidines begins in the late 1930s with the work of German chemist Otto Eisleb at IG Farben. While investigating potential anticholinergic agents, Eisleb synthesized a novel compound, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, which he named pethidine (also known as meperidine).[1][2] Initially overlooked for its intended purpose, the analgesic properties of pethidine were later recognized by Otto Schaumann, a pharmacologist at the same company.[1] This serendipitous discovery marked a paradigm shift in pain management, as pethidine was the first fully synthetic opioid, offering an alternative to morphine and other opium-derived alkaloids.[1]

The synthesis of pethidine, a two-step process involving the reaction of benzyl cyanide and chlormethine followed by the conversion of the resulting nitrile to an ester, laid the groundwork for future exploration of the 4-arylpiperidine scaffold.[1][3]

The Fentanyl Family: A Leap in Potency

Building on the foundational work with pethidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a systematic investigation of 4-anilinopiperidine derivatives in the late 1950s. This research culminated in the synthesis of fentanyl in 1959.[4][5][6][7] Fentanyl exhibited a remarkable increase in analgesic potency, estimated to be 50 to 100 times that of morphine.[8] Its rapid onset and short duration of action made it an invaluable tool in anesthesia and for the management of severe pain.[5][6] The first synthesis of fentanyl involved the condensation of 1-benzyl-4-piperidone with aniline, followed by reduction and subsequent acylation.

The discovery of fentanyl spurred the development of a whole class of potent opioid analgesics, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[4]

Beyond Analgesia: The Emergence of Haloperidol and the Butyrophenones

The versatility of the arylpiperidine core was further demonstrated with the discovery of haloperidol in 1958, again by the team at Janssen Pharmaceutica.[9][10][11][12][13] While investigating analogues of pethidine, they synthesized a series of butyrophenones, leading to the identification of haloperidol (R-1625).[13] This compound, a 4-aryl-4-hydroxypiperidine derivative, displayed potent antipsychotic properties with a mechanism of action distinct from the then-dominant phenothiazines. Haloperidol's efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, was a major breakthrough in psychiatry.[9][11] Its discovery solidified the dopamine hypothesis of schizophrenia, as it was found to be a potent antagonist of dopamine D2 receptors.

Expanding Horizons: Arylpiperidines as Modulators of Diverse Targets

The initial discoveries of pethidine, fentanyl, and haloperidol opened the floodgates for the exploration of arylpiperidine derivatives as ligands for a wide range of biological targets. Researchers have since developed arylpiperidines that selectively target:

-

Sigma Receptors: Haloperidol itself exhibits high affinity for sigma receptors.[14][15] Subsequent research has led to the development of selective sigma-1 and sigma-2 receptor ligands with potential applications in neurodegenerative diseases, cancer, and psychiatric disorders.[14][15][16]

-

NMDA Receptors: Arylpiperidine-based compounds have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. These compounds hold promise for the treatment of neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

-

Dopamine Transporters: By modifying the arylpiperidine scaffold, potent and selective dopamine reuptake inhibitors have been synthesized, with potential applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of representative arylpiperidine compounds for their primary targets. This data provides a quantitative basis for understanding the structure-activity relationships within this chemical class.

Table 1: Opioid Receptor Binding Affinities of Fentanyl and its Analogs

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Fentanyl | 1-100 | - | - |

| Sufentanil | < 1 | - | - |

| Alfentanil | < 1 | - | - |

| Carfentanil | 0.22 | - | - |

| Remifentanil | - | - | - |

| Pethidine (Meperidine) | > 100 | - | - |

Table 2: Dopamine D2 Receptor Binding Affinities of Arylpiperidine Derivatives

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| Haloperidol | ~1-5 | - |

| Spiperone | - | - |

| N-arylpiperazine analog 3a | 349 | 96 |

| N-arylpiperazine analog 3b | 7522 | 1413 |

| N-arylpiperazine analog 3c | 1259 | 240 |

| N-arylpiperazine analog 3d | 4467 | 647 |

| N-arylpiperazine analog 3e | 5012 | 716 |

| N-arylpiperazine analog 3f | 6310 | 891 |

Table 3: Sigma Receptor Binding Affinities of Arylpiperidine Ligands

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |

| Haloperidol | 4.5 (IC50) | - |

| (+)-Pentazocine | 16 (Kd) | - |

| Lu 28-179 | 17 | 0.12 |

| Lu 29-253 | 16 | 0.27 |

| RHM-4 | - | High Affinity |

Table 4: NMDA Receptor Antagonist Activity of Arylpiperidine Derivatives

| Compound | Target | IC50 / EC50 (µM) | Cell Type |

| L-Glutamate | NMDA Receptor | 2.3 (EC50) | Mouse embryonic hippocampal neurons |

| NMDA | NMDA Receptor | 17.2 ± 1.7 | DIV 7 rat hippocampal neurons |

| Quinolinic Acid | NMDA Receptor | 2300 (EC50) | Mouse embryonic hippocampal neurons |

Data compiled from multiple sources.[23] Note: This table presents data for NMDA receptor agonists to provide context for antagonist studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of arylpiperidine compounds.

Synthesis of Pethidine

Procedure:

-

Formation of the Piperidine Ring: Benzyl cyanide is reacted with chlormethine in the presence of a strong base, such as sodium amide, to facilitate a cyclization reaction, forming the 4-phenyl-4-cyanopiperidine intermediate.[1][3]

-

Esterification: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid, which is subsequently esterified with ethanol in the presence of an acid catalyst to yield pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[2][24]

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., HEK293 cells).[25][26]

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors).[26]

-

Test compound (unlabeled arylpiperidine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[25]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[25]

-

Glass fiber filters.[25]

-

Scintillation counter.[26]

-

96-well microplate.[26]

Procedure:

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.[25][26]

-

Incubation: To the competition binding wells, add the test compound at various concentrations. Add a high concentration of an unlabeled ligand (e.g., naloxone) to the non-specific binding wells. Add assay buffer to the total binding wells. Then, add the radioligand to all wells at a concentration near its Kd value. Finally, add the membrane preparation to all wells.[25][26]

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[25]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[25]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[26]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional antagonist activity of a test compound at the dopamine D2 receptor.

Materials:

-

Cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Dopamine (agonist).

-

Test compound (arylpiperidine derivative).

-

cAMP assay kit.

-

Cell culture medium and reagents.

-

96-well plate.

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound for a specified period.

-

Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced decrease in cAMP production.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[16]

-

Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]DTG).[14][16]

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[16]

-

(+)-pentazocine (to mask sigma-1 sites in the sigma-2 assay).[15]

Procedure:

-

Incubation: Incubate the membrane homogenates with the respective radioligand and varying concentrations of the test compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block binding to sigma-1 receptors.[15][16]

-

Filtration and Counting: Follow the filtration and counting procedure as described for the opioid receptor binding assay.

-

Data Analysis: Calculate IC50 and Ki values as described previously.

NMDA Receptor Calcium Flux Assay

Objective: To measure the antagonist activity of a test compound at the NMDA receptor by monitoring changes in intracellular calcium.

Materials:

-

Cultured neurons or cell lines expressing NMDA receptors (e.g., primary hippocampal neurons or HEK293 cells co-transfected with NR1 and NR2 subunits).[28][29]

-

Calcium indicator dye (e.g., Fluo-4 AM).[23]

-

NMDA and glycine (co-agonists).

-

Test compound.

-

Assay buffer.[29]

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Loading: Load the cells with a calcium indicator dye.[23]

-

Baseline Measurement: Measure the baseline fluorescence of the cells.[28]

-

Compound Addition: Add the test compound at various concentrations and incubate.

-

Agonist Stimulation: Add a mixture of NMDA and glycine to activate the NMDA receptors.[28]

-

Fluorescence Measurement: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[28]

-

Data Analysis: Calculate the peak fluorescence response or the area under the curve. Plot the response against the logarithm of the test compound concentration to determine the IC50 value.[29]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of arylpiperidine compounds.

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion

The discovery and development of arylpiperidine compounds represent a remarkable chapter in the history of medicinal chemistry. From the serendipitous finding of pethidine's analgesic properties to the rational design of highly potent and selective agents targeting a multitude of receptors, the journey of the arylpiperidine core underscores the power of chemical innovation in addressing critical medical needs. The foundational work on pethidine, fentanyl, and haloperidol not only provided transformative therapies but also laid the groundwork for our current understanding of opioid, dopaminergic, and other neurotransmitter systems. As research continues to uncover the vast therapeutic potential of this versatile scaffold, the legacy of these pioneering discoveries will undoubtedly continue to inspire the development of new and improved medicines for generations to come.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. scribd.com [scribd.com]

- 4. news-medical.net [news-medical.net]

- 5. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 6. "Investigating the Binding of Fentanyl and Fentanyl Analogs to the µ-Op" by Marissa Anne Teske [egrove.olemiss.edu]

- 7. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The haloperidol story. | Semantic Scholar [semanticscholar.org]

- 11. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zenodo.org [zenodo.org]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 21. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | MDPI [mdpi.com]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. benchchem.com [benchchem.com]

- 24. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

- 29. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-(4-Bromophenyl)piperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-bromophenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Analogs derived from this core structure have exhibited promising activity across a range of biological targets, implicating their potential in treating various disorders, particularly those of the central nervous system (CNS) and cancer. This technical guide provides a comprehensive overview of the key therapeutic targets for 4-(4-bromophenyl)piperidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

4-(4-Bromophenyl)piperidine analogs have been primarily investigated as ligands for sigma receptors and dopamine receptors, and as inhibitors of p21-activated kinase 4 (PAK4). The following tables summarize the quantitative data for the binding affinities and inhibitory activities of various analogs.

Sigma Receptor Binding Affinity

The sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

| Compound | Target | Kᵢ (nM) | Reference |

| Analog 1 | σ1 | 0.54 | [1] |

| Analog 2 | σ1 | 15 | [2] |

| Analog 3 | σ2 | 34 | [1] |

| Analog 4 | σ2 | >500 | [2] |

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | σ2 | 2.2 | [3] |

| 3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol | σ2 | 2.2 | [3] |

| (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | σ2 | (σ1/σ2 Ki = 41.8) | [3] |

Dopamine Receptor Binding Affinity

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are key targets for antipsychotic and neurological drug development.

| Compound | Target | Kᵢ (nM) | Reference |

| BP 897 | D3 | 0.92 | [4] |

| BP 897 | D2 | 61 | [4] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | [5] |

| Analog with 3-fluoro-4-methoxybenzyl group | D4 | 1.7 | [6] |

| (S)-enantiomer | D4 | 1980 | [6] |

| 4-oxopiperidine scaffold analog | D4 | 121 | [6] |

PAK4 Inhibition

p21-activated kinase 4 (PAK4) is an emerging therapeutic target in oncology due to its role in cell proliferation, survival, and metastasis.

| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Cancer Cell Line | Reference |

| Indole analogue 5 | PAK4 | 66 | - | - | [7] |

| 5-azaindole analogue 8 | PAK4 | 13 | - | - | [7] |

| Piperazine analogue 42 | PAK4 | 6.6 | - | - | [7] |

| N-piperidin-4-yl group analogue 44 | PAK4 | 8.3 | - | - | [7] |

| Pak4-IN-3 | PAK4 | 10 (nM) | 0.61 | A549 (Lung) | [8] |

| PF-3758309 | - | - | ~0.45 | PC3 (Prostate) | [9] |

| Compound 2 | - | - | 0.34 | HCT116 (Colon) | [9] |

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of novel compounds for sigma-1 and sigma-2 receptors.[10][11][12]

Materials:

-

Membrane Preparation: Guinea pig liver membranes or cell membranes expressing the target sigma receptor.

-

Radioligand: [³H]-(+)-pentazocine for σ1 receptors or [³H]-DTG for σ2 receptors.

-

Non-specific Binding Ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: 4-(4-Bromophenyl)piperidine analogs at various concentrations.

-

Filtration Apparatus: Cell harvester and glass fiber filters (GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of radioligand at a final concentration near its Kd.

-

50 µL of assay buffer (for total binding), non-specific binding ligand, or test compound dilution.

-

100 µL of membrane preparation (typically 100-200 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of test compounds to modulate the activity of the D2 dopamine receptor by quantifying changes in cyclic AMP (cAMP) levels.[13]

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: Quinpirole or dopamine.

-

Test Compounds: 4-(4-Bromophenyl)piperidine analogs.

-

cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics.

-

Plate Reader: Capable of measuring the output of the cAMP assay.

Procedure:

-